molecular formula C12H17NOS B7500042 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine

Cat. No. B7500042
M. Wt: 223.34 g/mol
InChI Key: ZGGFSZKEHFGCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine, also known as EMP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. EMP is a pyrrolidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes involved in inflammatory pathways. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to have antiproliferative effects on cancer cells, indicating its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is its potential as a building block for the synthesis of various compounds. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been reported to be relatively easy to synthesize using various methods. However, one limitation of using 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine in lab experiments is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Future research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could focus on further understanding its mechanism of action and potential side effects. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could also be studied for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a building block for the synthesis of various compounds in organic synthesis. Finally, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine could be studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles in materials science.

Synthesis Methods

The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been achieved using various methods, including the reaction of 4-methyl-5-ethylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent. Another method involves the reaction of 1-(5-ethyl-4-methylthiophene-2-carbonyl)pyrrolidin-2-one with a reducing agent such as sodium borohydride. The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has also been achieved using a microwave-assisted method, which has been reported to be more efficient and faster than traditional methods.

Scientific Research Applications

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer. In organic synthesis, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a building block for the synthesis of various compounds. In materials science, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGFSZKEHFGCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.